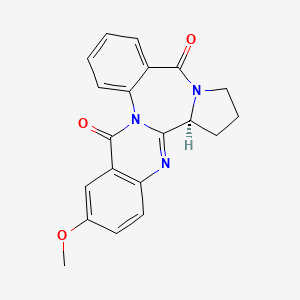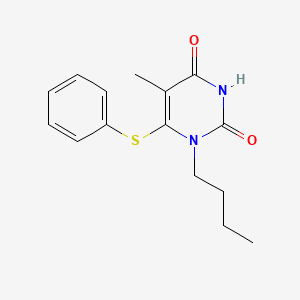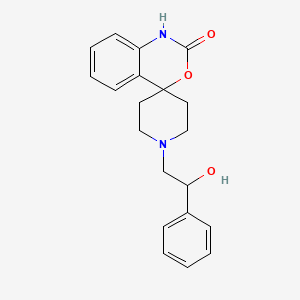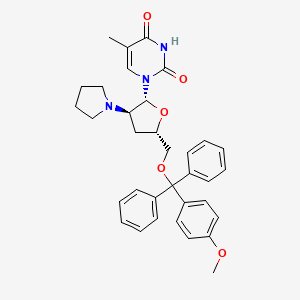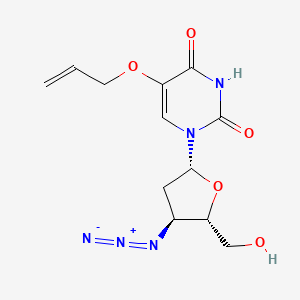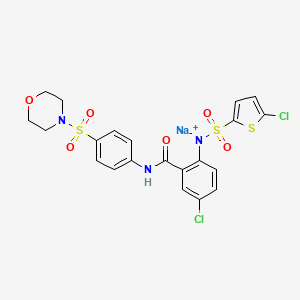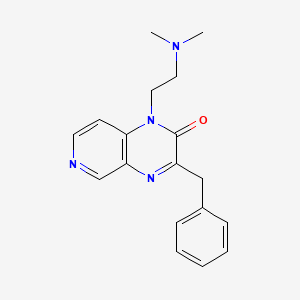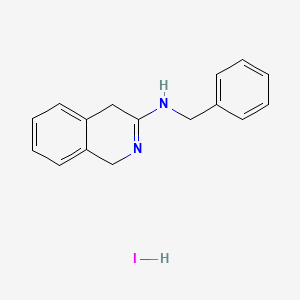
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide is a chemical compound that belongs to the class of isoquinolinimines This compound is characterized by its unique structure, which includes a dihydroisoquinoline core with a phenylmethyl group attached The hydriodide form indicates that it is a salt formed with hydriodic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the phenylmethyl group and form the dihydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylmethyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolinimines .
Wissenschaftliche Forschungsanwendungen
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A parent compound with a similar core structure but lacking the phenylmethyl group.
Quinoline: Another related compound with a nitrogen atom in the ring structure.
Tetrahydroisoquinoline: A fully reduced form of isoquinoline with potential biological activity.
Uniqueness
3(2H)-Isoquinolinimine, 1,4-dihydro-N-(phenylmethyl)-, hydriodide is unique due to its specific substitution pattern and the presence of the hydriodide salt form.
Eigenschaften
CAS-Nummer |
120130-45-2 |
|---|---|
Molekularformel |
C16H17IN2 |
Molekulargewicht |
364.22 g/mol |
IUPAC-Name |
N-benzyl-1,4-dihydroisoquinolin-3-amine;hydroiodide |
InChI |
InChI=1S/C16H16N2.HI/c1-2-6-13(7-3-1)11-17-16-10-14-8-4-5-9-15(14)12-18-16;/h1-9H,10-12H2,(H,17,18);1H |
InChI-Schlüssel |
JKSFLMFRLRBQFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CN=C1NCC3=CC=CC=C3.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


